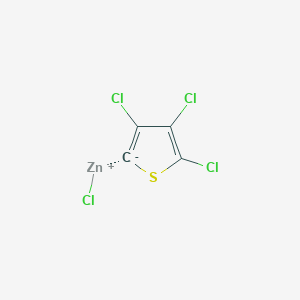
(3,4,5-Trichlorothiophen-2-yl)Zinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Trichlorothiophen-2-yl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trichlorothiophen-2-yl)zinc chloride typically involves the reaction of 3,4,5-trichlorothiophene with zinc chloride in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the formation of a Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3,4,5-Trichlorothiophen-2-yl)zinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds . It can also participate in other types of reactions, including:
Oxidation: Under specific conditions, it can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes with fewer substituents.
Substitution: It can undergo nucleophilic substitution reactions to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions are biaryl compounds, alkenyl compounds, sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3,4,5-Trichlorothiophen-2-yl)zinc chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)zinc chloride in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4,5-Trichlorophenyl)zinc chloride
- (3,4,5-Trifluorophenyl)zinc chloride
- (3,4,5-Tribromophenyl)zinc chloride
Uniqueness
(3,4,5-Trichlorothiophen-2-yl)zinc chloride is unique due to its thiophene ring, which imparts distinct electronic properties compared to its phenyl counterparts. This makes it particularly useful in the synthesis of conjugated polymers and other advanced materials .
Propiedades
Fórmula molecular |
C4Cl4SZn |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
chlorozinc(1+);3,4,5-trichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4Cl3S.ClH.Zn/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
ZNJLCHUYJSGKBK-UHFFFAOYSA-M |
SMILES canónico |
[C-]1=C(C(=C(S1)Cl)Cl)Cl.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


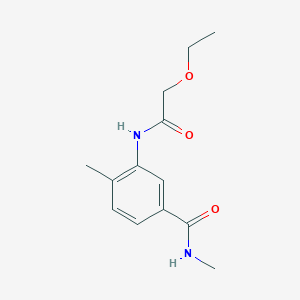
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)

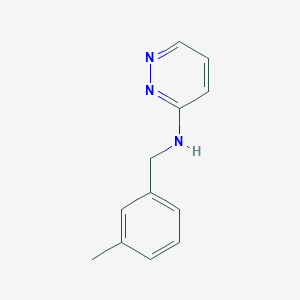
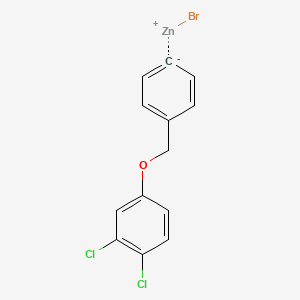
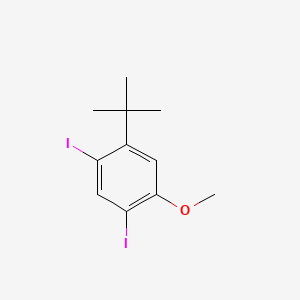
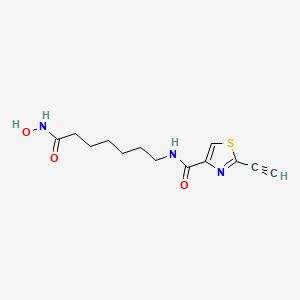
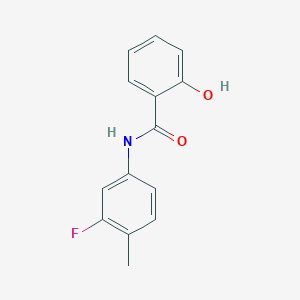
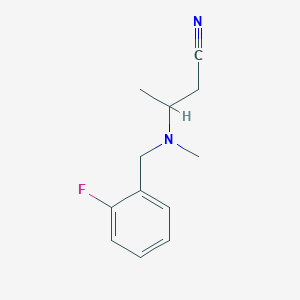
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
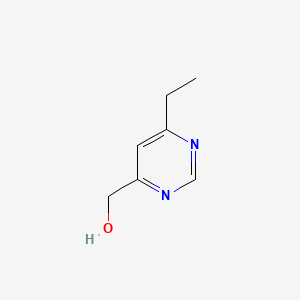
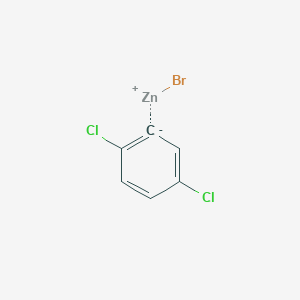
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
